Synthesis and characterization of Diethyl 2-(1-(tert-butoxycarbonyl)azetidin-3-yl)malonate
Synthesis and characterization of Diethyl 2-(1-(tert-butoxycarbonyl)azetidin-3-yl)malonate
An In-depth Technical Guide to the Synthesis and Characterization of Diethyl 2-(1-(tert-butoxycarbonyl)azetidin-3-yl)malonate
Abstract: This technical guide provides a comprehensive overview of the synthesis, purification, and detailed characterization of Diethyl 2-(1-(tert-butoxycarbonyl)azetidin-3-yl)malonate, a valuable building block in medicinal chemistry and drug discovery. The presence of the strained azetidine ring offers a unique three-dimensional scaffold, while the diethyl malonate moiety provides a versatile chemical handle for further elaboration.[1][2] This document is intended for researchers, chemists, and drug development professionals, offering field-proven insights into the causality behind experimental choices, self-validating protocols, and authoritative references to ensure reproducible and reliable results.
Strategic Approach: Retrosynthetic Analysis
The design of a synthetic route begins with a logical deconstruction of the target molecule. The key C-C bond in the target compound is between the C3 position of the azetidine ring and the α-carbon of the malonate. This bond can be strategically formed via a nucleophilic substitution reaction. The retrosynthetic analysis disconnects the molecule into two key synthons: a nucleophilic diethyl malonate enolate and an electrophilic 3-substituted N-Boc-azetidine. This approach leverages the well-established and reliable malonic ester synthesis pathway.[3][4]
Caption: Retrosynthetic analysis of the target compound.
The Synthetic Pathway: A Step-by-Step Guide
The forward synthesis is a two-stage process: first, the activation of a commercially available azetidine precursor to create a potent electrophile, and second, the core alkylation reaction with diethyl malonate.
Stage 1: Preparation of the Electrophile (1-Boc-azetidin-3-yl Methanesulfonate)
To facilitate the nucleophilic substitution, the hydroxyl group of commercially available 1-Boc-3-azetidinol must be converted into a better leaving group. Mesylation is an excellent choice as methanesulfonyl chloride is reactive, and the resulting mesylate is a highly effective leaving group, readily displaced by carbon nucleophiles.
Experimental Protocol:
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Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add 1-Boc-3-azetidinol (1.0 eq.) and anhydrous dichloromethane (DCM, approx. 0.2 M).
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Cooling: Cool the solution to 0 °C in an ice bath.
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Base Addition: Add triethylamine (TEA, 1.5 eq.) dropwise to the stirred solution. TEA acts as a base to neutralize the HCl generated during the reaction, preventing side reactions.
-
Mesylation: Add methanesulfonyl chloride (MsCl, 1.2 eq.) dropwise. The reaction is exothermic and addition should be controlled to maintain the temperature below 5 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
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Workup: Quench the reaction by adding saturated aqueous sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer twice with DCM.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude mesylate, which is often used in the next step without further purification.
Stage 2: Alkylation with Diethyl Malonate
This step is the cornerstone of the synthesis, employing the principles of the malonic ester synthesis.[3] The α-proton of diethyl malonate is sufficiently acidic (pKa ≈ 13) to be removed by a strong base, forming a resonance-stabilized enolate.[4] Sodium hydride (NaH) is an excellent choice as it provides an irreversible deprotonation, driving the reaction to completion.
Caption: Overall synthetic workflow.
Experimental Protocol:
-
Setup: To a flame-dried, three-neck flask under a nitrogen atmosphere, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.). Wash the NaH with anhydrous hexanes to remove the oil and carefully decant the hexanes.
-
Solvent: Add anhydrous tetrahydrofuran (THF) to the flask and cool to 0 °C.
-
Deprotonation: Add diethyl malonate (1.1 eq.) dropwise to the stirred suspension of NaH in THF. Hydrogen gas will evolve. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the enolate.[5]
-
Alkylation: Dissolve the crude 1-Boc-azetidin-3-yl methanesulfonate (1.0 eq.) from Stage 1 in a small amount of anhydrous THF and add it dropwise to the enolate solution.
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Reaction: Heat the reaction mixture to reflux (approx. 65 °C) and maintain for 12-18 hours. Monitor the reaction by TLC (e.g., using a 3:7 Ethyl Acetate:Hexanes mobile phase).
-
Workup: After cooling to room temperature, carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution.
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Extraction: Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.
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Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude oil via flash column chromatography on silica gel (gradient elution, e.g., 10% to 40% ethyl acetate in hexanes) to yield the pure product as a colorless or pale yellow oil.
Structural Elucidation and Characterization
Rigorous characterization is essential to confirm the identity and purity of the synthesized compound. A multi-technique approach provides a self-validating system of analysis.
Caption: Analytical workflow for product characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for unambiguous structure determination.[6]
Protocol: Dissolve ~10-20 mg of the purified product in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard. Acquire ¹H and ¹³C NMR spectra.
Expected Spectroscopic Data:
| ¹H NMR (400 MHz, CDCl₃) | ¹³C NMR (101 MHz, CDCl₃) |
| δ (ppm) | Assignment |
| ~4.20 (q, J = 7.1 Hz, 4H) | -OCH₂ CH₃ |
| ~4.10 (m, 2H) | Azetidine CH₂ |
| ~3.85 (m, 2H) | Azetidine CH₂ |
| ~3.60 (d, J = 7.5 Hz, 1H) | Malonate CH |
| ~3.30 (m, 1H) | Azetidine CH |
| ~1.45 (s, 9H) | -C(CH₃)₃ |
| ~1.25 (t, J = 7.1 Hz, 6H) | -OCH₂CH₃ |
Causality: The singlet at ~1.45 ppm integrating to 9H is characteristic of the tert-butyl group of the Boc protector.[7] The quartet and triplet of the ethyl esters confirm the malonate portion. The complex multiplets in the 3.30-4.10 ppm range correspond to the five protons of the azetidine ring system, and the doublet at ~3.60 ppm is the newly formed methine proton.
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of the compound.
Protocol: Prepare a dilute solution of the sample in methanol or acetonitrile. Analyze using Electrospray Ionization (ESI) in positive ion mode.
Expected Data:
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Molecular Formula: C₁₅H₂₅NO₆[8]
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Molecular Weight: 315.36 g/mol [8]
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Expected Ions [m/z]:
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316.17 [M+H]⁺
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338.15 [M+Na]⁺
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216.12 [M-Boc+H]⁺ (A common fragment corresponding to the loss of the tert-butoxycarbonyl group)
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Data and Safety Summary
Quantitative Data
| Parameter | Value | Source |
| CAS Number | 183062-95-5 | [8] |
| Molecular Formula | C₁₅H₂₅NO₆ | [8] |
| Molecular Weight | 315.36 | [8] |
| Typical Yield | 60-75% (over 2 steps) | N/A |
| Appearance | Colorless to pale yellow oil | N/A |
Safety Information
-
Sodium Hydride (NaH): Highly flammable solid. Reacts violently with water to produce flammable hydrogen gas. Handle only under an inert atmosphere.
-
Methanesulfonyl Chloride (MsCl): Corrosive and a lachrymator. Causes severe skin burns and eye damage. Handle in a fume hood with appropriate personal protective equipment (PPE).
-
Solvents (DCM, THF): Handle in a well-ventilated area or fume hood. They are volatile and may have associated health risks.
-
General Precautions: Always wear safety glasses, a lab coat, and appropriate gloves when handling chemicals. Consult the Safety Data Sheet (SDS) for all reagents before use.
Conclusion
This guide outlines a robust and reproducible method for the synthesis of Diethyl 2-(1-(tert-butoxycarbonyl)azetidin-3-yl)malonate. By activating 1-Boc-3-azetidinol as a mesylate followed by a classical malonic ester alkylation, the target compound can be obtained in good yield. The detailed characterization protocols, including NMR and MS, provide a clear and self-validating framework for confirming the structural integrity and purity of the final product, establishing a solid foundation for its use in advanced research and development applications.
References
- Barluenga, J., et al. (2003). Synthetic Route to Diethyl Alkyl(substituted Ary1)malonates with the Aid of Temporary Arene. Journal of the Chemical Society, Perkin Transactions 1, (2), 147-153.
- Couty, F., & Evano, G. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry.
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 382219, Diethyl 2-((tert-butoxycarbonyl)amino)malonate. Retrieved from [Link]
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michalJenco. (2020). Synthesis of diethyl diethylmalonate. Sciencemadness.org. Retrieved from [Link]
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 73831, Diethyl ethylidenemalonate. Retrieved from [Link]
- Yadav, L. D. S., Srivastava, V. P., & Patel, R. (2008). The first application of the Baylis–Hillman reaction in azetidine chemistry: a convenient synthesis of azetidine-3-carbonitriles/carboxylates. Tetrahedron Letters, 49(39), 5652-5654.
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Chemistry LibreTexts. (2021). 10.7: Alkylation of Enolate Ions. Retrieved from [Link]
- Coldham, I., & Watson, D. W. (2014). Amine Protection/α-Activation with the tert-Butoxythiocarbonyl Group: Application to Azetidine Lithiation–Electrophilic Substitution. Organic Letters, 17(1), 136-139.
- Google Patents. (n.d.). CN1237572A - Preparation method of diethyl malonate.
- Google Patents. (n.d.). WO2004035538A1 - Process for making azetidine-3-carboxylic acid.
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Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
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Wikipedia. (n.d.). Diethyl malonate. Retrieved from [Link]
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ResearchGate. (n.d.). A Practical Process for the Preparation of Azetidine-3-carboxylic Acid. Retrieved from [Link]
- Hadjieva, B., et al. (2019). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Magnetic Resonance in Chemistry.
- NMR Spectra of New Compounds. (n.d.).
- Forgo, P., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin.... Molecules, 28(3), 1079.
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Peptide Synthesis: The Utility of Boc-Azetidine-3-Carboxylic Acid. Retrieved from [Link]
- Liu, S., et al. (2011). Synthesis and Crystal Structure Analysis of Substituted Diethyl Malonate. Journal of Chemical Crystallography, 41(12), 1938-1941.
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